molecular formula C12H10BrNO3 B13628733 3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13628733
M. Wt: 296.12 g/mol
InChI Key: VWFDJSNVLQFFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a bromine atom, a methyl group, and an isoxazole ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 4-bromo-3-methylphenyl.

    Formation of Isoxazole Ring: The brominated compound is then reacted with hydroxylamine (NH2OH) to form the isoxazole ring.

    Carboxylation: Finally, the isoxazole derivative is carboxylated using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and isoxazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylbenzoic acid: Similar structure but lacks the isoxazole ring.

    4-Bromo-3-methylphenyl isocyanate: Contains an isocyanate group instead of the carboxylic acid group.

    (4-Bromo-3-methylphenyl)(morpholino)methanone: Contains a morpholino group instead of the isoxazole ring.

Uniqueness

3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the isoxazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10BrNO3/c1-6-5-8(3-4-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)

InChI Key

VWFDJSNVLQFFLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=C2C(=O)O)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.